N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide
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Overview
Description
N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been studied for various applications in medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the sulfonyl group, and finally the attachment of the chlorophenyl and acetamide groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic reactions.
Biology: It may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be investigated for its therapeutic potential in treating various diseases or conditions.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide would depend on its specific biological or chemical activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The sulfonyl and quinoline groups are often involved in binding interactions, while the chlorophenyl and acetamide groups may contribute to the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Chlorophenyl)-2-{[4-methyl-6-(morpholine-4-sulfonyl)quinolin-2-YL]sulfanyl}acetamide include other quinoline derivatives with sulfonyl and acetamide groups. Examples include:
- This compound analogs with different substituents on the quinoline or phenyl rings.
- Other sulfonyl-containing quinoline derivatives used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties. The presence of the morpholine sulfonyl group, in particular, may enhance its solubility and binding affinity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H22ClN3O4S2 |
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Molecular Weight |
492.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methyl-6-morpholin-4-ylsulfonylquinolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H22ClN3O4S2/c1-15-11-22(31-14-21(27)24-17-4-2-3-16(23)12-17)25-20-6-5-18(13-19(15)20)32(28,29)26-7-9-30-10-8-26/h2-6,11-13H,7-10,14H2,1H3,(H,24,27) |
InChI Key |
ITKDEIJTMIMRGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)SCC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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